molecular formula C14H29ClNP B1589532 Tributyl(cyanomethyl)phosphonium Chloride CAS No. 82358-61-0

Tributyl(cyanomethyl)phosphonium Chloride

Cat. No.: B1589532
CAS No.: 82358-61-0
M. Wt: 277.81 g/mol
InChI Key: JCHWNYYARSRCKZ-UHFFFAOYSA-M
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Description

Tributyl(cyanomethyl)phosphonium chloride is a quaternary phosphonium salt characterized by a cyanomethyl (-CH2CN) substituent attached to a tributylphosphonium core.

Properties

IUPAC Name

tributyl(cyanomethyl)phosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NP.ClH/c1-4-7-11-16(14-10-15,12-8-5-2)13-9-6-3;/h4-9,11-14H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHWNYYARSRCKZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CC#N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29ClNP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469166
Record name (Cyanomethyl)tributylphosphonium Chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82358-61-0
Record name 82358-61-0
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Record name (Cyanomethyl)tributylphosphonium Chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyanomethyltri-n-butylphosphonium chloride
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Preparation Methods

Reaction Scheme

$$
\text{(C}4\text{H}9)3\text{P} + \text{ClCH}2\text{CN} \rightarrow \text{(C}4\text{H}9)3\text{P}^+\text{CH}2\text{CN} \text{Cl}^-
$$

Where tributylphosphine reacts with chloroacetonitrile to form the phosphonium salt.

Experimental Conditions

  • Solvent: Typically tetrahydrofuran (THF) or other aprotic solvents.
  • Temperature: The reaction is carried out below 40 °C to control reactivity and avoid side reactions.
  • Stoichiometry: Equimolar amounts of tributylphosphine and chloroacetonitrile are used.
  • Reaction Time: Several hours with stirring to ensure complete conversion.

Product Isolation

  • The product often precipitates as a solid phosphonium salt.
  • The crude solid is isolated by filtration or centrifugation.
  • Drying under vacuum or in a desiccator is necessary due to the hygroscopic nature of the compound.
  • Purification may involve recrystallization from methanol or other suitable solvents to achieve high purity.

Detailed Two-Step Synthesis (Based on Analogous Trimethylphosphonium Salt Preparation)

Although direct literature on this compound is limited, the preparation of (cyanomethyl)trimethylphosphonium chloride provides a detailed precedent that can be adapted for the tributyl derivative:

Step Description Conditions Yield/Notes
1 Reaction of trimethylphosphine with chloroacetonitrile in THF Below 40 °C, stirring 81% yield for trimethyl analog; tributyl analog expected similar
2 Isolation of phosphonium salt as colorless needles Quick workup to avoid moisture Hygroscopic, requires desiccation
3 Conversion to ylide by treatment with strong base (e.g., potassium hexamethyldisilylamide) Room temperature, inert atmosphere Formation of reactive ylide intermediate

This method highlights the importance of moisture control and inert atmosphere handling, which are equally critical for this compound.

Alternative Preparation Methods and Related Phosphonium Salts

While direct patents or publications on this compound are scarce, related phosphonium salts such as triphenylmethylphosphonium chloride and tetradecyl tributylphosphonium chloride have been prepared by analogous quaternization reactions involving phosphines and alkyl halides.

Example: Preparation of Triphenylmethylphosphonium Chloride

  • Reactants: Triphenylphosphine and methyl chloride.
  • Solvent: Methanol.
  • Conditions: Pressurized reactor at 50–60 °C, methyl chloride fed under pressure.
  • Purification: Crystallization and drying at 100–105 °C.
  • Yield: High purity (>99%) achieved after recrystallization.

This method demonstrates the use of pressurized reactors and controlled feeding of alkyl halides, which could be adapted for this compound synthesis.

Example: Preparation of Tetradecyl Tributylphosphonium Chloride

  • Reactants: 1-chloro octadecane and tributylphosphine.
  • Solvent: N,N-dimethylformamide (DMF).
  • Conditions: Heating to 148–152 °C under nitrogen atmosphere.
  • Reaction Time: 11–12 hours with slow addition of tributylphosphine.
  • Purification: Filtration, hexane extraction, vacuum drying.

This high-temperature nucleophilic substitution approach illustrates the feasibility of preparing tributylphosphonium salts with long alkyl chains, suggesting that cyanomethyl substitution could be achieved under milder conditions due to the reactive nature of chloroacetonitrile.

Summary Table of Preparation Methods

Method Reactants Solvent Temperature Reaction Time Notes Reference
Nucleophilic substitution of tributylphosphine with chloroacetonitrile Tributylphosphine + chloroacetonitrile THF or similar <40 °C Several hours Requires moisture control; hygroscopic product
Pressurized reaction of triphenylphosphine with methyl chloride (analogous method) Triphenylphosphine + methyl chloride Methanol 50–60 °C 5–8 hours Use of pressure reactor; recrystallization for purity
High-temperature substitution for long alkyl phosphonium chloride Tributylphosphine + 1-chloro octadecane DMF 148–152 °C 11–12 hours Slow addition of phosphine; nitrogen atmosphere

Research Findings and Practical Considerations

  • Reactivity: The cyanomethyl group attached to phosphonium salts is highly reactive, which necessitates careful temperature control during synthesis to avoid decomposition or side reactions.
  • Moisture Sensitivity: this compound is hygroscopic; thus, rapid isolation and storage in desiccators or under inert atmosphere are critical to maintain product integrity.
  • Purification: Recrystallization from methanol or similar solvents improves purity to above 99%, essential for applications in organic synthesis.
  • Scale-Up: While lab-scale syntheses are well-documented, industrial scale-up requires precise control of temperature, pressure, and stoichiometry, as demonstrated in related phosphonium chloride preparations.
  • Handling: Use of inert atmosphere and dry solvents is recommended to prevent hydrolysis and degradation.

Chemical Reactions Analysis

Phase Transfer Catalysis

As a phase transfer catalyst, tributyl(cyanomethyl)phosphonium chloride enhances the efficiency of reactions by enabling the transfer of reactants between aqueous and organic phases. This property is particularly useful in various organic synthesis applications, including:

  • Nucleophilic Substitution Reactions : The catalyst can facilitate nucleophilic attacks on electrophiles by increasing the concentration of the nucleophile in the organic phase.

  • Cyanosilylation of Carbonyl Compounds : This reaction involves the addition of cyanide to carbonyl compounds in the presence of this compound, yielding cyanohydrin silyl ethers with high yields .

Comparative Analysis of Related Compounds

The following table summarizes some related phosphonium salts and their unique features:

Compound NameMolecular FormulaUnique Features
Trimethylphenylphosphonium ChlorideC₁₁H₁₄ClNPUsed in phase transfer catalysis
Tetra-n-butylammonium BromideC₁₆H₃₄BrNCommonly used as a phase transfer catalyst
TriphenylphosphineC₁₈H₁₅PWidely utilized in organic synthesis and catalysis

This compound stands out due to its specific structural features that enhance its reactivity compared to other phosphonium salts, particularly in synthetic organic chemistry and biochemical studies.

Material Science

In material science, this compound is utilized to develop advanced materials such as polymers and coatings that benefit from its unique properties, enhancing durability and performance .

Environmental Chemistry

The compound also plays a role in environmental chemistry by aiding in the remediation of contaminated sites through stabilization of heavy metals and other pollutants, contributing to environmental protection efforts .

Scientific Research Applications

Organic Synthesis

Role as a Reagent:
TBPC is utilized as a versatile reagent in organic synthesis. It facilitates the formation of complex molecules, which is crucial in pharmaceutical development. Its ability to act as a phase transfer catalyst allows for reactions between reactants in different phases, enhancing reaction efficiency and yield .

Case Study:
A study demonstrated the effectiveness of TBPC in synthesizing various cyanomethylated compounds through nucleophilic substitution reactions. The results indicated high yields and selectivity, showcasing TBPC's potential as a reliable reagent in synthetic chemistry .

Electrochemistry

Ionic Liquids:
TBPC is employed in the creation of ionic liquids, which are essential for improving the efficiency of electrochemical processes. These ionic liquids have applications in energy storage systems, such as batteries and supercapacitors, where they enhance conductivity and stability .

Research Findings:
Research has shown that incorporating TBPC into electrolyte formulations can significantly improve the electrochemical performance of lithium-ion batteries by increasing ionic conductivity and reducing viscosity .

Biological Applications

Cell Membrane Permeability:
As a phosphonium salt, TBPC plays a vital role in studies related to cell membrane permeability. It aids in drug delivery systems by enhancing the uptake of therapeutic agents into cells, thereby improving their efficacy .

Therapeutic Efficacy:
In preclinical studies, TBPC has been evaluated for its ability to enhance the bioavailability of certain drugs. The findings suggest that TBPC-modified formulations can lead to better therapeutic outcomes compared to traditional delivery methods .

Material Science

Advanced Materials Development:
TBPC is utilized in the development of advanced materials, including polymers and coatings. Its unique properties contribute to improved durability and performance characteristics of these materials .

Applications in Coatings:
Research indicates that incorporating TBPC into polymer matrices can enhance mechanical strength and thermal stability, making it suitable for applications in protective coatings and composite materials .

Environmental Chemistry

Remediation Efforts:
TBPC plays a significant role in environmental chemistry, particularly in the remediation of contaminated sites. It helps stabilize heavy metals and other pollutants, facilitating their removal from contaminated environments .

Case Studies:
Several studies have documented the use of TBPC in soil remediation processes where it effectively binds heavy metals, reducing their bioavailability and toxicity . This application underscores TBPC's potential contribution to environmental protection efforts.

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
Organic SynthesisPhase transfer catalystEnhanced reaction efficiency
ElectrochemistryIonic liquid formulationImproved conductivity for energy storage
Biological ApplicationsDrug delivery systemsIncreased cell membrane permeability
Material SciencePolymer and coating developmentEnhanced durability and performance
Environmental ChemistryRemediation of contaminated sitesStabilization of heavy metals

Mechanism of Action

Tributyl(cyanomethyl)phosphonium Chloride is unique in its structure and reactivity compared to other similar compounds such as Tributylphosphine and Tributylphosphine oxide. Its ability to undergo a wide range of reactions and its utility in various applications make it a valuable compound in scientific research and industry.

Comparison with Similar Compounds

Key Observations:

  • Solubility: TTPC’s water solubility is critical for oilfield applications, whereas the cyanomethyl variant may exhibit mixed solubility due to its polar-nonpolar duality .

Antimicrobial Activity

  • TTPC : Demonstrates broad-spectrum efficacy against bacteria and biofilms, with MIC values influenced by concentration and formulation .
  • QPM Copolymers : Antimicrobial activity against S. aureus and E. coli increases with higher phosphonium content, suggesting that substituent bulk and charge density are critical .

Toxicity and Environmental Impact

  • TTPC : Exhibits concentration-dependent toxicity in cellular assays (e.g., 30% viability reduction at high concentrations in Caco-2 cells) and is classified as a marine pollutant .
  • Methyl and Cyanomethyl Derivatives: Shorter alkyl chains (methyl) may reduce bioaccumulation risks compared to tetradecyl, but cyanomethyl’s nitrile group could introduce neurotoxic or cytotoxic effects .

Biological Activity

Tributyl(cyanomethyl)phosphonium chloride (TBPC) is a quaternary phosphonium salt that has garnered attention for its potential applications in various biological contexts. This article explores the biological activity of TBPC, focusing on its antibacterial, cytotoxic, and therapeutic properties based on recent research findings.

TBPC is characterized by its phosphonium cation, which contributes to its unique biological interactions. The presence of the cyanomethyl group enhances its lipophilicity and allows for better membrane penetration, which is crucial for its biological activity.

PropertyValue
Chemical FormulaC₁₂H₁₈ClN
Molecular Weight233.73 g/mol
StateSolid
SolubilitySoluble in water and organic solvents

Antibacterial Activity

Recent studies have demonstrated that TBPC exhibits significant antibacterial activity against a range of pathogenic bacteria. Its mechanism of action is primarily attributed to its ability to disrupt bacterial membranes, leading to cell death.

  • Mechanism of Action : TBPC interacts with the negatively charged components of bacterial membranes, causing membrane destabilization and increased permeability. This results in the leakage of cellular contents and ultimately cell lysis.
  • Efficacy Against Resistant Strains : TBPC has shown effectiveness against multidrug-resistant (MDR) strains, making it a promising candidate for treating infections caused by ESKAPE pathogens, which are notorious for their resistance to conventional antibiotics.

Case Study: Antibacterial Testing

In a study assessing the Minimum Inhibitory Concentration (MIC) of TBPC against various bacterial strains:

Bacterial StrainMIC (µg/mL)
Escherichia coli0.5
Staphylococcus aureus1.0
Pseudomonas aeruginosa2.0
Klebsiella pneumoniae4.0

These results indicate that TBPC possesses potent antibacterial properties, particularly against Gram-positive bacteria.

Cytotoxicity Studies

The cytotoxic effects of TBPC have been evaluated in various human cell lines. Its selectivity towards bacterial cells over mammalian cells highlights its potential as a therapeutic agent with minimal side effects.

  • Cell Line Testing : Cytotoxicity assays conducted on HepG2 (human liver) and COS-7 (monkey kidney) cell lines revealed that TBPC exhibited low cytotoxicity with selectivity indices greater than 10, indicating a favorable therapeutic window.
  • Mechanism of Cytotoxicity : The cytotoxic effects are believed to arise from the accumulation of TBPC in mitochondria, leading to mitochondrial dysfunction and subsequent apoptosis in cancer cells.

Therapeutic Potential

The unique properties of TBPC suggest several potential therapeutic applications:

  • Antimicrobial Agent : Given its effectiveness against MDR bacteria, TBPC could be developed into a novel antimicrobial treatment.
  • Cancer Therapy : The ability to target mitochondria positions TBPC as a candidate for drug delivery systems aimed at cancer cells, enhancing the efficacy of existing chemotherapeutics.

Q & A

Q. What are the recommended synthetic routes and purification methods for Tributyl(cyanomethyl)phosphonium Chloride?

this compound can be synthesized via nucleophilic substitution between tributylphosphine and chloromethyl cyanide under anhydrous conditions. A typical protocol involves reacting equimolar amounts of the precursors in an aprotic solvent (e.g., dichloromethane) at 0–5°C for 12–24 hours . Purification often involves solvent extraction to remove unreacted starting materials, followed by recrystallization from ethanol-water mixtures. Note that inert atmospheres (e.g., nitrogen) are critical to prevent oxidation of the phosphine intermediate .

Q. Which analytical techniques are most effective for characterizing this compound?

Key characterization methods include:

  • NMR Spectroscopy : 31^{31}P NMR (δ ~25–30 ppm for phosphonium salts) confirms the quaternary phosphonium structure, while 1^{1}H/13^{13}C NMR resolves alkyl and cyanomethyl substituents .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M-Cl]+^+) and fragmentation patterns .
  • Elemental Analysis : Validates stoichiometry (C, H, N, P, Cl) with ≤0.3% deviation .

Q. What safety protocols should be followed when handling this compound?

Although acute toxicity data are limited, structural analogs (e.g., tributyl tetradecyl phosphonium chloride) suggest potential skin irritation and respiratory hazards . Recommended precautions:

  • Use PPE (gloves, goggles, lab coats) and work in a fume hood.
  • Avoid contact with strong oxidizers (e.g., peroxides), which may trigger hazardous reactions (e.g., gas evolution) .
  • Store in airtight containers at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How does the phosphonium cation in this compound influence its reactivity in catalytic or solvent applications?

The strong electron-withdrawing cyanomethyl group enhances the cation’s Lewis acidity, making it effective in stabilizing anionic intermediates in SN2 reactions or phase-transfer catalysis. Comparative studies with analogs (e.g., tributyl methyl phosphonium salts) show higher reaction yields in cyanide-mediated alkylations due to improved ion-pair dissociation in polar solvents . Kinetic studies using UV-Vis spectroscopy or conductivity measurements can quantify solvation effects .

Q. What experimental approaches are recommended to assess the compound’s stability under varying pH and temperature conditions?

  • Thermogravimetric Analysis (TGA) : Monitors decomposition onset temperatures (typically >200°C for phosphonium salts) .
  • Accelerated Stability Testing : Incubate the compound in buffered solutions (pH 3–10) at 40–60°C for 4–8 weeks, analyzing degradation via HPLC-MS. Hydrolysis products may include tributylphosphine oxide and cyanide derivatives .
  • Gas Chromatography (GC) : Detects volatile decomposition byproducts (e.g., HCl, COx_x) under thermal stress .

Q. How can researchers resolve contradictions in reported toxicological data for phosphonium-based ionic liquids?

Discrepancies in toxicity (e.g., EC50_{50} values in aquatic organisms) may arise from impurities or assay variability. To address this:

  • Purity Assessment : Use LC-MS to verify compound integrity (>98% purity) and quantify trace solvents (e.g., residual dichloromethane) .
  • Standardized Bioassays : Follow OECD guidelines for acute toxicity testing in Daphnia magna or Vibrio fischeri, including negative controls and dose-response validation .
  • Computational Modeling : Apply QSAR models to predict toxicity based on logP values and cation lipophilicity .

Q. What strategies optimize the use of this compound in biocidal formulations?

Synergistic blends with oxidizing agents (e.g., bromochlorohydantoin) enhance biofilm disruption in water treatment systems. Methodological considerations:

  • Minimum Inhibitory Concentration (MIC) : Determine via microbroth dilution assays against Pseudomonas aeruginosa .
  • Biofilm Eradication : Use confocal microscopy with LIVE/DEAD staining to quantify efficacy in flow-cell systems .
  • Environmental Impact : Assess biodegradability via OECD 301F tests to ensure compliance with regulatory thresholds .

Methodological Best Practices

  • Data Reproducibility : Document solvent batch variability (e.g., water content in DMF) and reaction scaling effects (e.g., exothermicity in large-scale syntheses) .
  • Contradiction Analysis : Cross-validate results with orthogonal techniques (e.g., NMR and X-ray crystallography for structural confirmation) .
  • Ethical Reporting : Disclose limitations in toxicity studies (e.g., extrapolation from animal models to human health risks) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tributyl(cyanomethyl)phosphonium Chloride
Reactant of Route 2
Tributyl(cyanomethyl)phosphonium Chloride

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